5-Amino-6-ethoxypyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-ethoxypyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-ethoxypyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, guanidine, and ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent, often ethanol or methanol, and a base such as sodium ethoxide or potassium carbonate.
Cyclization: The key step involves the cyclization of the intermediate to form the pyrimidine ring. This is achieved by heating the reaction mixture to promote the formation of the desired heterocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-ethoxypyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Amino-6-ethoxypyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-ethoxypyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-ethoxypyrimidine: Similar in structure but lacks the hydroxyl group at the 4-position.
6-Amino-5-ethoxypyrimidin-4-ol: Similar but with different positioning of the amino and ethoxy groups.
Uniqueness
5-Amino-6-ethoxypyrimidin-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-4-ethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6-4(7)5(10)8-3-9-6/h3H,2,7H2,1H3,(H,8,9,10) |
InChI Key |
ZMFRGWQDEHNFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)NC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.